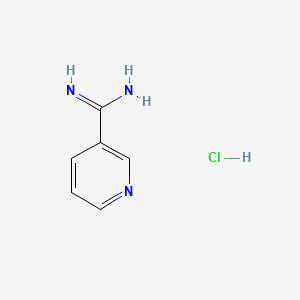

ニコチンアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Nicotinimidamide hydrochloride, also known as pyridine-3-carboximidamide hydrochloride, is a white crystalline powder with the chemical formula C6H8ClN3 and a molecular weight of 157.6 g/mol . This compound is derived from nicotinamide and is known for its role as a precursor in the synthesis of various pharmaceutical drugs .

科学的研究の応用

Nicotinimidamide hydrochloride has a wide range of scientific research applications, including:

作用機序

Target of Action

Nicotinimidamide hydrochloride, also known as 3-Amidinopyridine hydrochloride, primarily targets the sirtuin enzymatic pathways . Sirtuins are a family of proteins that play key roles in regulating cellular health. They are involved in a wide range of cellular processes, including aging, inflammation, metabolism, and stress resistance .

Mode of Action

Nicotinimidamide hydrochloride acts as an inhibitor of sirtuin activity . By inhibiting these enzymes, it can modulate various cellular processes, potentially leading to changes in cell function and health . .

Biochemical Pathways

Nicotinimidamide hydrochloride is involved in the biosynthesis of the redox cofactor, nicotinamide adenine dinucleotide (NAD) . All components of vitamin B3, including nicotinimidamide, are precursors to NAD and its reduced form NADH . These molecules play crucial roles in numerous biochemical reactions, particularly those involved in energy metabolism .

Pharmacokinetics

The pharmacokinetic properties of Nicotinimidamide hydrochloride indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . This suggests that the compound can be readily absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has the potential to cross biological membranes .

Result of Action

Its role in inhibiting sirtuin activity and participating in nad biosynthesis suggests it may influence cellular metabolism, aging processes, and stress responses .

生化学分析

Biochemical Properties

Nicotinimidamide hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with poly (ADP-ribose) polymerases, which are involved in DNA repair and genome integrity . Additionally, nicotinimidamide hydrochloride affects the activity of sirtuins, a family of proteins that regulate cellular processes such as aging, transcription, and apoptosis . The compound’s interaction with these biomolecules highlights its importance in maintaining cellular homeostasis and regulating various biochemical pathways.

Cellular Effects

Nicotinimidamide hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, nicotinimidamide hydrochloride can inhibit poly (ADP-ribose) polymerases, leading to changes in DNA repair mechanisms and affecting cellular transcriptome and proteome . Additionally, the compound’s impact on sirtuins can modulate cellular metabolism and energy production, further influencing cell function and viability .

Molecular Mechanism

The molecular mechanism of nicotinimidamide hydrochloride involves its interactions with specific biomolecules and its effects on enzyme activity and gene expression. Nicotinimidamide hydrochloride binds to poly (ADP-ribose) polymerases, inhibiting their activity and thereby affecting DNA repair processes . It also interacts with sirtuins, leading to changes in their enzymatic activity and influencing cellular processes such as aging and apoptosis . These interactions highlight the compound’s role in regulating key molecular pathways and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nicotinimidamide hydrochloride can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions such as temperature and pH, which can affect its efficacy and long-term effects on cellular function . Studies have shown that nicotinimidamide hydrochloride can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . These temporal effects are important considerations for researchers working with this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of nicotinimidamide hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular metabolism and gene expression . At higher doses, nicotinimidamide hydrochloride can exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure the desired therapeutic outcomes.

Metabolic Pathways

Nicotinimidamide hydrochloride is involved in several metabolic pathways, including those related to nicotinamide adenine dinucleotide (NAD) biosynthesis . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase, which plays a key role in the NAD biosynthesis pathway . Additionally, nicotinimidamide hydrochloride can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of nicotinimidamide hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via carrier-mediated pathways, allowing it to reach its target sites within cells . Additionally, nicotinimidamide hydrochloride can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

Nicotinimidamide hydrochloride exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are important for the compound’s interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of nicotinimidamide hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

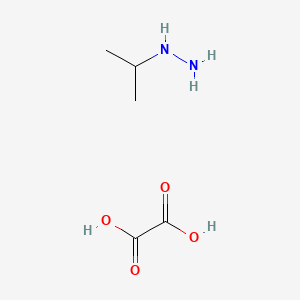

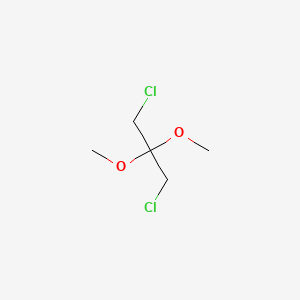

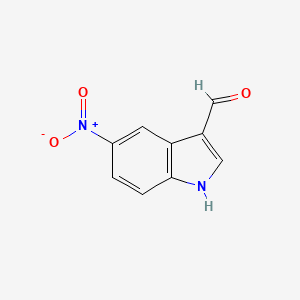

Nicotinimidamide hydrochloride can be synthesized via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction. This method involves the use of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium acetate as starting materials . The reaction is catalyzed by copper(I) iodide (CuI) and conducted in acetonitrile (MeCN) at 80°C .

Another method involves the reaction of 3-cyanopyridine with sodium methoxide in methanol, followed by the addition of ammonium chloride and refluxing the mixture for 4 hours . The reaction yields nicotinimidamide hydrochloride with a 74% yield .

Industrial Production Methods

Industrial production of nicotinimidamide hydrochloride typically involves the reaction of 3-cyanopyridine with hydrochloric acid under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

化学反応の分析

Types of Reactions

Nicotinimidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Oxides of nicotinimidamide.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

Nicotinamide: A related compound with similar chemical structure and properties.

3-Amidinopyridine hydrochloride: Another derivative of pyridine with similar applications.

Pyridine-3-carboximidamide hydrochloride: A compound with similar chemical structure and reactivity.

Uniqueness

Nicotinimidamide hydrochloride is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions and be used in various scientific research applications. Its ability to act as a precursor in the synthesis of pharmaceutical drugs and its potential therapeutic effects make it a valuable compound in the field of medicinal chemistry .

特性

CAS番号 |

7356-60-7 |

|---|---|

分子式 |

C6H8ClN3 |

分子量 |

157.60 g/mol |

IUPAC名 |

[amino(pyridin-3-yl)methylidene]azanium;chloride |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H |

InChIキー |

MKJPBOVLAZADQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=N)N.Cl |

正規SMILES |

C1=CC(=CN=C1)C(=[NH2+])N.[Cl-] |

Key on ui other cas no. |

7356-60-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

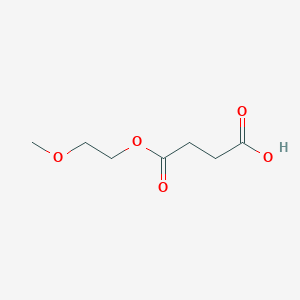

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

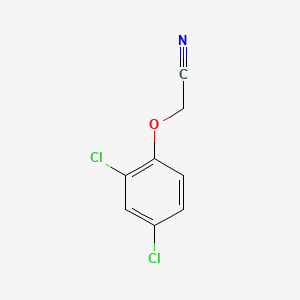

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, 2-[[(2,4-dichlorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1295561.png)